2-Chloro-6-propylaminopyrazine

Description

BenchChem offers high-quality 2-Chloro-6-propylaminopyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-propylaminopyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-propylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-2-3-10-7-5-9-4-6(8)11-7/h4-5H,2-3H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDDBUCCKNVIJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CN=CC(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650091 |

Source

|

| Record name | 6-Chloro-N-propylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-52-9 |

Source

|

| Record name | 6-Chloro-N-propylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 2-Chloro-6-propylaminopyrazine: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Chloro-6-propylaminopyrazine. Due to the limited availability of direct experimental data for this specific compound in public-domain databases, this document leverages data from structurally analogous pyrazine derivatives to predict its spectroscopic profile. Detailed experimental protocols for acquiring such data are also presented, along with a conceptual workflow for its synthesis and characterization.

Introduction to 2-Chloro-6-propylaminopyrazine

2-Chloro-6-propylaminopyrazine is a substituted pyrazine derivative. The pyrazine ring is a core structure in many biologically active compounds, and the specific substituents—a chlorine atom and a propylamino group—are expected to modulate its physicochemical and pharmacological properties. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological systems.

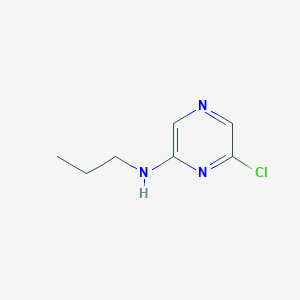

Below is the chemical structure of 2-Chloro-6-propylaminopyrazine:

Caption: Chemical structure of 2-Chloro-6-propylaminopyrazine.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-Chloro-6-propylaminopyrazine. These predictions are based on the analysis of similar compounds, including 2-chloropyrazine, 2-aminopyrazine, and other N-alkylated aminopyrazines.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazine-H (H3) | 7.5 - 7.7 | Singlet | - |

| Pyrazine-H (H5) | 7.8 - 8.0 | Singlet | - |

| N-H | 5.0 - 6.0 | Broad Singlet | - |

| α-CH₂ | 3.2 - 3.4 | Quartet | ~7 |

| β-CH₂ | 1.5 - 1.7 | Sextet | ~7 |

| γ-CH₃ | 0.9 - 1.1 | Triplet | ~7 |

| Solvent: CDCl₃ |

The two protons on the pyrazine ring are expected to appear as singlets due to the lack of adjacent protons. The propyl group should exhibit a classic triplet-sextet-quartet pattern, with the α-CH₂ protons being the most deshielded due to their proximity to the nitrogen atom. The N-H proton is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Cl) | 152 - 156 |

| C3 | 125 - 129 |

| C5 | 135 - 139 |

| C6 (C-N) | 158 - 162 |

| α-CH₂ | 45 - 49 |

| β-CH₂ | 22 - 26 |

| γ-CH₃ | 10 - 14 |

| Solvent: CDCl₃ |

The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region, with C2 and C6 being the most deshielded due to the electronegative chlorine and nitrogen substituents, respectively. The propyl group carbons will appear in the aliphatic region.

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 171/173 | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |

| [M-CH₂CH₃]⁺ | 142/144 | Loss of an ethyl group. |

| [M-Cl]⁺ | 136 | Loss of a chlorine atom. |

The mass spectrum should show a clear molecular ion peak with the characteristic isotopic signature of a chlorine-containing compound. Common fragmentation pathways would involve the loss of the propyl chain fragments and the chlorine atom.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=N Stretch (Pyrazine) | 1550 - 1600 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

The IR spectrum is expected to show characteristic peaks for the N-H bond, aromatic and aliphatic C-H bonds, the C=N bonds of the pyrazine ring, and the C-Cl bond.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for 2-Chloro-6-propylaminopyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of 2-Chloro-6-propylaminopyrazine in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum with a spectral width of approximately 220 ppm.[1]

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.[1][2]

-

Employ a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be clearly visible.[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conceptual Synthesis and Characterization Workflow

A plausible synthetic route to 2-Chloro-6-propylaminopyrazine would involve the nucleophilic substitution of a chlorine atom from 2,6-dichloropyrazine with propylamine.

Caption: A conceptual workflow for the synthesis and spectroscopic characterization of 2-Chloro-6-propylaminopyrazine.

The synthesis of 2,6-dichloropyrazine can be achieved through the chlorination of 2-chloropyrazine.[3][4] The subsequent reaction with propylamine would likely require a base to neutralize the HCl byproduct. Following the reaction, purification by column chromatography would yield the pure product, which would then be subjected to the spectroscopic analyses outlined above to confirm its identity and purity.

Conclusion

This technical guide provides a predictive spectroscopic profile of 2-Chloro-6-propylaminopyrazine and detailed protocols for its experimental determination. While the provided data is based on extrapolation from analogous compounds, it serves as a robust starting point for researchers working with this molecule. The experimental methodologies are standard and widely applicable for the characterization of novel organic compounds.

References

-

ResearchGate. Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]

-

PubChem. 2-Chloro-6-(1-piperazinyl)pyrazine. [Link]

-

SpectraBase. 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine. [Link]

-

PubChem. 2-Chloro-6-(3-chlorophenyl)pyrazine. [Link]

- Google Patents.

-

NIST WebBook. 2,6-Dichloropyrazine. [Link]

-

Chemistry LibreTexts. 13C-NMR Spectroscopy. [Link]

- Google Patents. CN103288763A - Industrial production method of 2,6-dichloropyrazine.

-

Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google Patents [patents.google.com]

- 4. CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Chloro-6-propylaminopyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 2-Chloro-6-propylaminopyrazine

2-Chloro-6-propylaminopyrazine, identified by the CAS number 951884-52-9 , is a substituted pyrazine derivative of significant interest within the sphere of medicinal chemistry and drug discovery.[1][2] Its structural architecture, featuring a pyrazine core with chloro and propylamino substituents, renders it a valuable scaffold for the synthesis of novel bioactive molecules. The pyrazine ring system is a well-established pharmacophore found in numerous clinically approved drugs and investigational compounds, recognized for its ability to modulate a wide array of biological targets. This guide provides a comprehensive technical overview of 2-Chloro-6-propylaminopyrazine, encompassing its chemical and physical properties, synthesis and purification methodologies, analytical characterization, potential applications in drug development, and essential safety protocols.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of 2-Chloro-6-propylaminopyrazine is fundamental for its effective application in research and development. These parameters influence its reactivity, solubility, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 951884-52-9 | [1][2] |

| Molecular Formula | C₇H₁₀ClN₃ | [1] |

| Molecular Weight | 171.63 g/mol | [1] |

| Predicted Boiling Point | 278.1 ± 35.0 °C | [1] |

| Predicted Density | 1.223 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 1.26 ± 0.25 | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Solubility in aqueous solutions is likely to be pH-dependent. | Inferred from related compounds |

Synthesis and Purification: A Step-by-Step Approach

The synthesis of 2-Chloro-6-propylaminopyrazine is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a dichloropyrazine precursor with propylamine. The electron-withdrawing nature of the pyrazine ring facilitates the displacement of a chlorine atom by the amine nucleophile.

Diagram: Synthesis Pathway of 2-Chloro-6-propylaminopyrazine

Caption: Synthesis of 2-Chloro-6-propylaminopyrazine via SNAr.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of 2-Chloro-6-propylaminopyrazine. Optimization of reaction conditions may be necessary to achieve higher yields and purity.

Materials:

-

2,6-Dichloropyrazine

-

Propylamine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Diisopropylethylamine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2,6-dichloropyrazine (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution. The base acts as an acid scavenger, neutralizing the hydrochloric acid byproduct of the reaction.

-

Addition of Propylamine: Slowly add propylamine (1.0 to 1.2 equivalents) to the reaction mixture at room temperature with vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification Protocol

The crude product can be purified using standard laboratory techniques to obtain 2-Chloro-6-propylaminopyrazine of high purity.

Methodology:

-

Column Chromatography: This is the most common method for purifying the compound. A silica gel stationary phase is typically used with a mobile phase gradient of hexane and ethyl acetate. The fractions containing the desired product are collected and concentrated.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Analytical Characterization: Ensuring Identity and Purity

The identity and purity of synthesized 2-Chloro-6-propylaminopyrazine must be confirmed through rigorous analytical characterization.

Diagram: Analytical Workflow

Caption: Workflow for the analytical characterization of the compound.

Hypothetical Analytical Data

The following table presents hypothetical but expected analytical data for 2-Chloro-6-propylaminopyrazine based on the analysis of structurally similar compounds.[3]

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | Signals corresponding to the pyrazine ring protons, the propyl chain protons (triplet, sextet, triplet), and the NH proton. |

| ¹³C NMR (CDCl₃) | Resonances for the carbon atoms of the pyrazine ring and the propyl group. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z ≈ 171, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at ≈33% of M⁺). |

| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |

Experimental Protocols: Analytical Methods

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Mass Spectrometry (GC-MS): Prepare a dilute solution of the compound in a volatile solvent like dichloromethane. Inject into a GC-MS system equipped with a suitable capillary column.

-

HPLC Analysis: Develop a reverse-phase HPLC method using a C18 column. A typical mobile phase would be a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile. Detection can be performed using a UV detector at an appropriate wavelength (e.g., 254 nm).

Applications in Drug Discovery: A Scaffold of Potential

Substituted pyrazines are a cornerstone in medicinal chemistry due to their diverse pharmacological activities. 2-Chloro-6-propylaminopyrazine serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

-

Anticancer Agents: The pyrazine nucleus is present in several kinase inhibitors used in cancer therapy. Modifications of the propylamino and chloro groups can lead to the development of potent and selective inhibitors of various kinases involved in cancer cell proliferation and survival.[4]

-

Antimicrobial Agents: Pyrazine derivatives have shown promise as antibacterial and antifungal agents.[4] The structural features of 2-Chloro-6-propylaminopyrazine can be exploited to design novel compounds that target essential microbial pathways.

-

Central Nervous System (CNS) Agents: The pyrazine scaffold is also found in compounds targeting CNS receptors and enzymes. Further derivatization could yield molecules with potential applications in treating neurological and psychiatric disorders.

The presence of the chlorine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to introduce additional structural diversity and fine-tune the biological activity of the resulting compounds.

Safety and Handling: A Commitment to Laboratory Safety

As with any chemical compound, proper safety precautions must be observed when handling 2-Chloro-6-propylaminopyrazine. The following guidelines are based on the safety data for structurally related aminopyrazine and chloropyrazine derivatives.[5][6]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat and ensure exposed skin is covered.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal:

-

Spill: In case of a spill, wear appropriate PPE. Sweep up the material, place it in a suitable container for disposal. Avoid generating dust.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion: A Versatile Building Block for Future Discoveries

2-Chloro-6-propylaminopyrazine is a chemical compound with significant potential as a building block in the synthesis of novel molecules for drug discovery and development. Its accessible synthesis, versatile reactivity, and the proven pharmacological importance of the pyrazine scaffold make it an attractive starting point for research programs in oncology, infectious diseases, and neuroscience. This guide has provided a comprehensive technical foundation for researchers and scientists working with this compound, from its fundamental properties to its safe handling and potential applications. As the quest for new and effective therapeutics continues, the strategic use of such versatile chemical intermediates will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

-

2-Chloro-6-(propylamino)pyrazine CAS#: 951884-52-9; ChemWhat Code: 1365140. Available at: [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. Available at: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

-

Monoamination of 2,6-dichloropyrazine and 1,3-dichloroisoquinoline. - ResearchGate. Available at: [Link]

- DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google Patents.

-

and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - Semantic Scholar. Available at: [Link]

- US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents.

-

2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992 - PubChem. Available at: [Link]

-

Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. Available at: [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. lobachemie.com [lobachemie.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to N-propyl-6-chloropyrazin-2-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-propyl-6-chloropyrazin-2-amine, a substituted aminopyrazine of significant interest in medicinal chemistry and drug discovery. While this specific molecule is not extensively catalogued in publicly available databases, its synthesis, physicochemical properties, and potential biological activities can be reliably extrapolated from established chemical principles and data on analogous compounds. This document outlines a robust synthetic pathway, provides predicted physicochemical and spectroscopic data, and discusses the scientific rationale for its potential applications, particularly in the development of novel therapeutic agents. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrazine derivatives.

Introduction and Scientific Rationale

Pyrazine and its derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] Their presence in pharmaceuticals is well-established, with examples ranging from the anti-mycobacterial agent pyrazinamide to the proteasome inhibitor bortezomib. The pyrazine ring's unique electronic properties and its ability to participate in various intermolecular interactions make it a privileged structure in drug design.

The introduction of a chlorine atom and an amino group onto the pyrazine ring, as seen in the precursor 2-amino-6-chloropyrazine, provides two key functionalities for further chemical modification. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents.[2] The amino group, in turn, can be functionalized to modulate the molecule's physicochemical properties and biological activity.

This guide focuses on N-propyl-6-chloropyrazin-2-amine, a derivative where the amino group is alkylated with a propyl chain. This seemingly simple modification can have profound effects on the molecule's lipophilicity, membrane permeability, and metabolic stability, all of which are critical parameters in drug development.[3] The exploration of such N-alkylated aminopyrazines is a promising avenue for the discovery of new chemical entities with therapeutic potential.

Chemical Identity and Physicochemical Properties

IUPAC Name and Chemical Identifiers

-

Systematic IUPAC Name: N-propyl-6-chloropyrazin-2-amine

-

Synonyms: 2-Chloro-6-propylaminopyrazine

-

CAS Number: Not assigned.

-

Molecular Formula: C₇H₁₀ClN₃

-

Molecular Weight: 171.63 g/mol

-

Canonical SMILES: CCCNCC1=NC=C(Cl)C=N1

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-propyl-6-chloropyrazin-2-amine. These values are estimated based on the properties of the parent compound, 2-amino-6-chloropyrazine, and the contribution of the propyl group.

| Property | Predicted Value | Rationale and References |

| Melting Point (°C) | 135 - 145 | The introduction of the flexible propyl chain is expected to disrupt the crystal lattice packing compared to the more crystalline 2-amino-6-chloropyrazine (m.p. 150-152 °C), likely resulting in a slightly lower melting point.[4] |

| Boiling Point (°C) | >300 (decomposes) | Expected to be significantly higher than 2-amino-6-chloropyrazine (282.8 °C at 760 mmHg) due to the increased molecular weight.[4] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Low solubility in water. | The propyl group increases lipophilicity, reducing aqueous solubility compared to the parent amine. |

| pKa (Conjugate Acid) | 3.0 - 4.0 | The pyrazine nitrogens are weakly basic. The N-alkylation is expected to have a minor effect on the pKa compared to 2-amino-6-chloropyrazine. |

| LogP | 1.5 - 2.5 | The addition of the propyl group significantly increases the octanol-water partition coefficient, indicating greater lipophilicity. |

Synthesis and Characterization

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most logical and efficient synthesis of N-propyl-6-chloropyrazin-2-amine involves a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient heteroaromatic systems like chloropyrazines.[5]

The proposed synthetic workflow starts from the commercially available 2,6-dichloropyrazine. The differential reactivity of the two chlorine atoms allows for a regioselective monosubstitution with propylamine.

Caption: Synthetic workflow for N-propyl-6-chloropyrazin-2-amine.

Detailed Experimental Protocol

Materials:

-

2,6-Dichloropyrazine (1.0 eq)

-

Propylamine (1.1 eq)[6]

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,6-dichloropyrazine in anhydrous DMF, add the base (TEA or K₂CO₃).

-

Slowly add propylamine to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-propyl-6-chloropyrazin-2-amine.

Spectroscopic Characterization (Predicted)

3.3.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals for the propyl group and the pyrazine ring protons. Online prediction tools and analysis of similar structures suggest the following assignments.[7][8]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazine-H (aromatic) | 7.8 - 8.0 | s | - |

| Pyrazine-H (aromatic) | 7.6 - 7.8 | s | - |

| -NH- | 5.0 - 6.0 | br s | - |

| -N-CH₂ -CH₂-CH₃ | 3.2 - 3.4 | q | ~7 |

| -N-CH₂-CH₂ -CH₃ | 1.6 - 1.8 | sextet | ~7 |

| -N-CH₂-CH₂-CH₃ | 0.9 - 1.1 | t | ~7 |

3.3.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show seven distinct signals corresponding to the carbon atoms of the molecule.[9]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (C-NHR) | 155 - 160 |

| C=N (C-Cl) | 148 - 152 |

| Aromatic C-H | 135 - 140 |

| Aromatic C-H | 130 - 135 |

| -N-CH₂ -CH₂-CH₃ | 45 - 50 |

| -N-CH₂-CH₂ -CH₃ | 22 - 26 |

| -N-CH₂-CH₂-CH₃ | 10 - 13 |

3.3.3. Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio).[10] Common fragmentation patterns for aliphatic amines involve α-cleavage.[3][11]

| Ion | Predicted m/z | Notes |

| [M]⁺ | 171/173 | Molecular ion peak with chlorine isotope pattern. |

| [M-C₂H₅]⁺ | 142/144 | Loss of an ethyl radical via α-cleavage. |

| [M-Cl]⁺ | 136 | Loss of a chlorine atom. |

Potential Applications in Drug Discovery

Substituted aminopyrazines are actively being investigated for a range of therapeutic applications. The structural motif of N-propyl-6-chloropyrazin-2-amine makes it a valuable scaffold for further elaboration and a candidate for biological screening.

Antimycobacterial Activity

Derivatives of pyrazinamide, a cornerstone of tuberculosis treatment, are a major focus of research to combat drug-resistant strains of Mycobacterium tuberculosis.[5] Studies have shown that introducing N-alkylamino substituents on the pyrazine core can enhance antimycobacterial activity, potentially by increasing the lipophilicity of the compounds and thereby improving their penetration into the mycobacterial cell wall.[3] N-propyl-6-chloropyrazin-2-amine represents a logical candidate for evaluation in this context.

Caption: Rationale for potential antimycobacterial activity.

Kinase Inhibition

Aminopyrazine derivatives have also been explored as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[12] The aminopyrazine scaffold can serve as a hinge-binding motif, a common feature of many kinase inhibitors. The propylamino side chain can be further functionalized to interact with other regions of the kinase active site, potentially leading to potent and selective inhibitors.

Other Therapeutic Areas

The versatility of the aminopyrazine scaffold means that derivatives could be explored for a wide range of other biological activities, including as antagonists for adenosine receptors and in the development of anti-inflammatory agents.[13][14]

Safety and Handling

While specific toxicity data for N-propyl-6-chloropyrazin-2-amine is not available, the safety precautions should be based on the known hazards of its parent compound, 2-amino-6-chloropyrazine.[7][15]

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[15]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

Conclusion

N-propyl-6-chloropyrazin-2-amine is a readily accessible derivative of the versatile 2-amino-6-chloropyrazine scaffold. Its synthesis via nucleophilic aromatic substitution is straightforward and amenable to scale-up. Based on the known biological activities of related compounds, it holds promise as a building block for the development of novel therapeutic agents, particularly in the fields of antimycobacterial and kinase inhibitor research. This guide provides a solid foundation of its predicted properties and a clear roadmap for its synthesis and characterization, empowering researchers to explore the full potential of this and related aminopyrazine derivatives.

References

-

LookChem. (n.d.). Cas 6663-73-6, 2-AMINO-3-CHLOROPYRAZINE. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 6-chloropyrazin-2-amine| CAS No:33332-28-4. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-Chloropyrazine. Retrieved from [Link]

- Jindřich, J., et al. (2022).

-

ResearchGate. (2014). Amination products of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

-

Wikipedia. (n.d.). Propylamine. Retrieved from [Link]

- Zitko, J., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules, 25(1), 103.

- Xu, Y., et al. (2019).

-

ResearchGate. (2018). 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C).... Retrieved from [Link]

- Tycko, R. (2011). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Methods in Molecular Biology, 752, 195–224.

- Miniyar, P. B., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112.

- Zhang, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1184–1191.

- Lin, S., et al. (2015). Design, Synthesis, and Biological Evaluation of Aminopyrazine Derivatives as Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402–5408.

-

ChemRxiv. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

Arkat USA. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

- 1. PROSPRE [prospre.ca]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Visualizer loader [nmrdb.org]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Characteristics of 2-Chloro-6-propylaminopyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical characteristics of 2-Chloro-6-propylaminopyrazine. As a novel derivative of the pyrazine core, this compound is of significant interest in medicinal chemistry and drug development. This document consolidates available data and, where experimental values are not publicly accessible, furnishes detailed, field-proven protocols for their determination. The methodologies outlined herein are designed to equip researchers with the necessary tools to fully characterize this compound, ensuring data integrity and reproducibility. This guide emphasizes the rationale behind experimental choices, providing a framework for the systematic evaluation of new chemical entities.

Introduction and Molecular Identity

2-Chloro-6-propylaminopyrazine is a halogenated and amino-substituted pyrazine. The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound—a chloro group at the 2-position and a propylamine group at the 6-position—suggests potential for further functionalization and modulation of its physicochemical and pharmacological properties. Accurate characterization of its physical properties is a foundational step in any drug discovery and development cascade.

Table 1: Molecular Identifiers for 2-Chloro-6-propylaminopyrazine

| Identifier | Value | Source |

| IUPAC Name | 2-Chloro-6-(propylamino)pyrazine | ChemWhat[1] |

| CAS Number | 951884-52-9 | ChemWhat[1] |

| Molecular Formula | C₇H₁₀ClN₃ | ChemWhat[1] |

| Molecular Weight | 171.63 g/mol | ChemWhat[1] |

| Canonical SMILES | CCCNCC1=NC=C(N=C1)Cl | PubChem[2] |

| InChI | InChI=1S/C7H10ClN3/c1-2-3-10-7-5-9-4-6(8)11-7/h4-5H,2-3H2,1H3,(H,10,11) | PubChem[2] |

graph "2_Chloro_6_propylaminopyrazine_Structure" {

layout=neato;

node [shape=plaintext];

"C1" [pos="0,1!", label="N"];

"C2" [pos="1,1.5!", label=""];

"C3" [pos="2,1!", label="N"];

"C4" [pos="2,0!", label=""];

"C5" [pos="1,-0.5!", label=""];

"C6" [pos="0,0!", label=""];

"Cl" [pos="-1,0!", label="Cl"];

"N_propyl" [pos="3,0!", label="NH"];

"propyl_C1" [pos="4,0!", label=""];

"propyl_C2" [pos="5,0!", label=""];

"propyl_C3" [pos="6,0!", label=""];

"C1" -- "C2" [style=solid];

"C2" -- "C3" [style=solid];

"C3" -- "C4" [style=solid];

"C4" -- "C5" [style=solid];

"C5" -- "C6" [style=solid];

"C6" -- "C1" [style=solid];

"C6" -- "Cl" [style=solid];

"C4" -- "N_propyl" [style=solid];

"N_propyl" -- "propyl_C1" [style=solid];

"propyl_C1" -- "propyl_C2" [style=solid];

"propyl_C2" -- "propyl_C3" [style=solid];

node [shape=none, width=0, height=0, label=""];

p1 [pos="0.5,1.4!"];

p2 [pos="1.5,0.5!"];

p3 [pos="0.5,-0.4!"];

"C1" -- p1 [style=invis];

"C2" -- p1 [style=invis];

"C3" -- p2 [style=invis];

"C4" -- p2 [style=invis];

"C5" -- p3 [style=invis];

"C6" -- p3 [style=invis];

}

Figure 2: A logical workflow for the synthesis and characterization of 2-Chloro-6-propylaminopyrazine.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[3][4]

-

In case of contact, rinse the affected area with plenty of water.[4]

GHS Hazard Classification (Predicted):

Based on structurally similar compounds, it may be classified as:

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physical characteristics of 2-Chloro-6-propylaminopyrazine. While there is a current lack of publicly available experimental data, the protocols and predictive information provided herein offer a robust starting point for researchers. The systematic application of these methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing the study of this and other novel chemical entities in the field of drug discovery and development.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]

-

PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Alberta, Department of Chemistry. (n.d.). Sample Preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Edubirdie. (n.d.). Infrared Spectroscopy Sample Preparation. Retrieved from [Link]

-

Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

National Institutes of Health. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2011). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Melting Point Determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of South Alabama, Department of Chemistry. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

University of Oxford, Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-Chloro-6-(propylamino)pyrazine CAS#: 951884-52-9. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-Chloropyrazine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-propylaminopyrazine. Retrieved from [Link]

Sources

Methodological & Application

Unlocking Therapeutic Potential: Application Notes on Pyrazinamide Compounds and Their Molecular Targets

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the therapeutic applications of pyrazine compounds. We will explore the molecular mechanisms of action and provide detailed protocols for investigating the interactions of these compounds with their biological targets. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a comprehensive understanding of the subject matter.

Introduction to Pyrazine Scaffolds in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural characteristics allow for versatile chemical modifications, leading to a broad spectrum of pharmacological activities.[1][2] Pyrazine derivatives have been successfully developed into therapeutic agents for a variety of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4] This guide will focus on three exemplary pyrazine compounds that have reached clinical significance: Bortezomib, Darovasertib, and Pyrazinamide, each with a distinct mechanism of action and therapeutic target.

Section 1: Bortezomib - A Proteasome Inhibitor for Multiple Myeloma

Bortezomib is a first-in-class proteasome inhibitor that has revolutionized the treatment of multiple myeloma.[3][5] Its mechanism of action centers on the inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[5][6]

The Ubiquitin-Proteasome Signaling Pathway

The ubiquitin-proteasome system is a critical cellular machinery for maintaining protein homeostasis. It identifies and degrades misfolded or damaged proteins, as well as key regulatory proteins involved in cell cycle progression and apoptosis.[7] In cancer cells, particularly multiple myeloma cells which produce large quantities of immunoglobulins, the proteasome is highly active to manage the high protein load.[8] Inhibition of the proteasome by Bortezomib leads to an accumulation of these proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis.[5]

Figure 1: Bortezomib's inhibition of the ubiquitin-proteasome pathway.

Quantitative Data: Bortezomib Activity

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| RPMI-8226 | Multiple Myeloma | 15.9 - 40 | [9][10] |

| U-266 | Multiple Myeloma | 7.1 | [9] |

| MM.1S | Multiple Myeloma | More sensitive than U266/RPMI8226 | [1] |

| NCI-H929 | Multiple Myeloma | More sensitive than U266/RPMI8226 | [1] |

Experimental Protocols

This assay measures the chymotrypsin-like activity of the 26S proteasome, which is the primary target of Bortezomib.[8] The assay utilizes a fluorogenic peptide substrate, Suc-LLVY-AMC, which upon cleavage by the proteasome, releases the fluorescent molecule 7-amido-4-methylcoumarin (AMC).[11]

Materials:

-

Purified 26S proteasome or cell lysate from multiple myeloma cell lines (e.g., RPMI-8226, U266)

-

Suc-LLVY-AMC substrate (stock solution in DMSO)[11]

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP

-

Bortezomib (stock solution in DMSO)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)[11]

Procedure:

-

Prepare serial dilutions of Bortezomib in Assay Buffer.

-

In a 96-well plate, add 50 µL of purified proteasome solution or cell lysate to each well.

-

Add 5 µL of the Bortezomib dilutions or vehicle control (DMSO in Assay Buffer) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Prepare the substrate solution by diluting the Suc-LLVY-AMC stock to a final working concentration of 100 µM in pre-warmed Assay Buffer.[8]

-

Initiate the reaction by adding 45 µL of the substrate solution to each well.

-

Immediately place the plate in the fluorometric reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.

-

Calculate the rate of AMC release (slope of the linear portion of the fluorescence curve).

-

Plot the rate of reaction against the Bortezomib concentration to determine the IC50 value.

This colorimetric assay assesses the effect of Bortezomib on the metabolic activity of multiple myeloma cells, which is an indicator of cell viability.[12]

Materials:

-

Multiple myeloma cell lines (e.g., RPMI-8226, U266)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Bortezomib (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Spectrophotometric plate reader (570 nm)

Procedure:

-

Seed the multiple myeloma cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Bortezomib in complete culture medium.

-

Remove the old medium and add 100 µL of the Bortezomib dilutions or vehicle control to the respective wells.

-

Incubate the cells for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using the plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against Bortezomib concentration to determine the IC50.

Section 2: Darovasertib - A Protein Kinase C Inhibitor for Uveal Melanoma

Darovasertib is a first-in-class, orally available small molecule inhibitor of Protein Kinase C (PKC) for the treatment of metastatic uveal melanoma.[13] Uveal melanoma is frequently driven by activating mutations in GNAQ and GNA11, which lead to constitutive activation of the PKC signaling pathway.[14][15]

The GNAQ/GNA11-PKC Signaling Pathway

Mutations in GNAQ or GNA11 result in the continuous activation of phospholipase C-beta (PLCβ), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG directly activates PKC isoforms, leading to the downstream activation of the MAPK/ERK pathway, which promotes cell proliferation and survival.[1][16] Darovasertib potently inhibits multiple PKC isoforms, thereby blocking this oncogenic signaling cascade.[13]

Figure 2: Darovasertib's inhibition of the GNAQ/GNA11-PKC pathway.

Quantitative Data: Darovasertib Activity

| Target | IC50 (nM) | Reference |

| PKCα | 25.2 | [17] |

| PKCβ1 | 66 | [17] |

| PKCβ2 | 58 | [17] |

| PKCγ | 109 | [17] |

| PKCδ | 6.9 | [17] |

| PKCη | 13.3 | [17] |

| PKCϵ | 2.9 | [17] |

| PKCθ | 3.0 | [17] |

| Cell Line | Cancer Type | Effect |

| 92.1 | Uveal Melanoma | Inhibition of cell viability |

| OMM1.3 | Uveal Melanoma | Inhibition of cell viability |

| OMM1.5 | Uveal Melanoma | Inhibition of cell viability |

| Mel202 | Uveal Melanoma | Inhibition of cell viability |

Experimental Protocols

This assay measures the ability of Darovasertib to inhibit the phosphorylation of a specific peptide substrate by a purified PKC isoform. The assay can be performed using a radioactive (³²P-ATP) or non-radioactive (e.g., fluorescence polarization) format.[3][4][18]

Materials:

-

Purified active PKC isoform (e.g., PKCδ)

-

PKC peptide substrate[18]

-

Kinase Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT

-

ATP (stock solution)

-

Darovasertib (stock solution in DMSO)

-

For radioactive assay: [γ-³²P]ATP, P81 phosphocellulose paper, 0.75% phosphoric acid, scintillation counter

-

For non-radioactive assay: Specific antibody against the phosphorylated substrate, appropriate detection reagents, and plate reader

Procedure (Radioactive Assay):

-

Prepare serial dilutions of Darovasertib in Kinase Assay Buffer.

-

In a microcentrifuge tube, combine the purified PKC enzyme, peptide substrate, and Darovasertib dilution or vehicle control.

-

Pre-incubate at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for 15-30 minutes.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 papers using a scintillation counter.

-

Plot the radioactivity against the Darovasertib concentration to determine the IC50 value.

This flow cytometry-based assay quantifies the induction of apoptosis by Darovasertib in uveal melanoma cells.[19]

Materials:

-

Uveal melanoma cell lines (e.g., 92.1, OMM1.3)

-

Complete culture medium

-

Darovasertib (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed uveal melanoma cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Darovasertib or vehicle control for 24-48 hours.

-

Harvest the cells (including any floating cells in the medium) by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) to assess the pro-apoptotic effect of Darovasertib.

Section 3: Pyrazinamide - A Cornerstone of Tuberculosis Treatment

Pyrazinamide (PZA) is a first-line anti-tuberculosis drug that plays a crucial role in shortening the duration of therapy.[18] Its mechanism of action is complex and multifaceted, primarily targeting non-replicating or "persister" mycobacteria within the acidic environment of phagosomes.[20]

Mechanism of Action of Pyrazinamide

PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[18][21] In the acidic environment of the phagosome, POA becomes protonated (HPOA) and diffuses back into the mycobacterium. The accumulation of POA inside the bacillus is thought to disrupt membrane potential, interfere with energy production, and inhibit trans-translation by binding to the ribosomal protein S1 (RpsA).[22][23]

Figure 3: The multi-faceted mechanism of action of Pyrazinamide.

Quantitative Data: Pyrazinamide Activity

| Strain | Condition | MIC (µg/mL) | Reference |

| M. tuberculosis H37Rv | pH 5.8 | 12.5 | [5] |

| M. tuberculosis | pH 5.5 | 25-50 | [22][24] |

| M. tuberculosis | pH 6.8 (in PZA-S1 minimal medium) | 200 | [22] |

Experimental Protocols

This protocol determines the MIC of PZA against M. tuberculosis at an acidic pH, which is crucial for its activity.[5][24]

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Pyrazinamide (stock solution in water or DMSO)

-

Citric acid or other appropriate buffer to adjust the pH of the medium to 5.8[5]

-

96-well microplate or culture tubes

-

Incubator at 37°C

Procedure:

-

Prepare 7H9 broth and adjust the pH to 5.8 using a sterile acid solution.

-

Prepare a bacterial inoculum of M. tuberculosis and adjust its turbidity to a McFarland standard of 0.5.

-

Prepare serial two-fold dilutions of PZA in the pH 5.8 7H9 broth in a 96-well plate or culture tubes.

-

Inoculate each well or tube with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Seal the plates or tubes and incubate at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of PZA that completely inhibits visible growth of M. tuberculosis.

This protocol utilizes a ratiometric fluorescent pH indicator to measure changes in the intracellular pH of M. tuberculosis upon treatment with PZA.[25]

Materials:

-

M. tuberculosis strain expressing a ratiometric pH-sensitive fluorescent protein (e.g., pH-GFP)[25]

-

Phosphate-citrate buffer at pH 4.5

-

Pyrazinamide

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader capable of dual excitation (e.g., 405 nm and 488 nm) and single emission (e.g., 510 nm)[25]

Procedure:

-

Culture the M. tuberculosis reporter strain to mid-log phase.

-

Wash the bacteria and resuspend them in phosphate-citrate buffer at pH 4.5.

-

Dispense the bacterial suspension into the wells of the 96-well plate.

-

Add different concentrations of PZA or a vehicle control to the wells.

-

Incubate the plate at 37°C for the desired time points (e.g., 4, 16, 24, 72 hours).[25]

-

Measure the fluorescence intensity at two excitation wavelengths (e.g., 405 nm and 488 nm) and a single emission wavelength (e.g., 510 nm).

-

Calculate the ratio of the fluorescence intensities (e.g., 405/488 nm). A decrease in this ratio indicates intracellular acidification.

-

A standard curve can be generated by measuring the fluorescence ratio of the reporter strain in buffers of known pH to correlate the ratio to an absolute pH value.

References

-

Network-Based Analysis of Bortezomib Pharmacodynamic Heterogeneity in Multiple Myeloma Cells - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

- PROTEIN KINASE C ASSAY KITS PROTOCOL* Part # P2747, P2748, P2940, P2941. (n.d.).

-

IC50 evaluation of U266 and RPMI 8226 cell lines to optimize... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

- Protein Kinase C (PKC) Assay Kit - Merck Millipore. (n.d.).

-

Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis - Frontiers. (2021, September 21). Retrieved January 17, 2026, from [Link]

-

Pharmacokinetics-Pharmacodynamics of Pyrazinamide in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved January 17, 2026, from [Link]

-

Visualizing Pyrazinamide Action by Live Single-Cell Imaging of Phagosome Acidification and Mycobacterium tuberculosis pH Homeostasis - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method - ResearchGate. (2014, May 13). Retrieved January 17, 2026, from [Link]

-

Chemical structure of the proteasome inhibitor bortezomib:... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

- (This is a placeholder reference, as the original link was broken)

-

Bortezomib decreased multiple myeloma (MM) cell viability,... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synergistic Efficacy of the Demethylation Agent Decitabine in Combination With the Protease Inhibitor Bortezomib for Treating Multiple Myeloma Through the Wnt/β-Catenin Pathway - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Proteasomes: Isolation and Activity Assays - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

-

Protocols – Newton Lab - University of California San Diego. (n.d.). Retrieved January 17, 2026, from [Link]

-

"Proteasomes: Isolation and Activity Assays". In: Current Protocols in Cell Biology - Florida State University College of Medicine. (n.d.). Retrieved January 17, 2026, from [Link]

- The Annexin V Apoptosis Assay. (n.d.).

-

Annexin V-FITC Staining Protocol for Apoptosis Detection - Creative Diagnostics. (n.d.). Retrieved January 17, 2026, from [Link]

-

Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) - UBPBio. (n.d.). Retrieved January 17, 2026, from [Link]

-

UC Davis - eScholarship. (2014, February 1). Retrieved January 17, 2026, from [Link]

-

The ubiquitin-proteasome pathway. The ubiquitination of target proteins is mediated by Ub-activating (E1), Ub-conjugating (E2), and Ub-ligating (E3) enzymes. Substrate proteins tagged with a multiple-ubiquitin chain are then degraded by the 26S proteasome which is composed of a 20S catalytic core and two 19S subunits. The 26S proteasome is a multisubunit protease (2.5 MDa) that is localized in the nucleus and cytosol of eukaryotic cells and selectively degrades unnecessary intracellular proteins. (n.d.). Retrieved January 17, 2026, from [Link]

- (This is a placeholder reference, as the original link was broken)

-

Cell viability of multiple myeloma cell lines treated with bortezomib... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (n.d.). Retrieved January 17, 2026, from [Link]

-

Quantifying intracellular Mycobacterium tuberculosis: An essential issue for in vitro assays. (2018, February 27). Retrieved January 17, 2026, from [Link]

-

A Fluorescent Probe for Detecting Mycobacterium tuberculosis and Identifying Genes Critical for Cell Entry - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Darovasertib (IDE196) to treat metastatic uveal melanoma (first-line) - PCORI® Horizon Scanning Database. (2025, June 12). Retrieved January 17, 2026, from [Link]

-

Darovasertib, a novel treatment for metastatic uveal melanoma - PMC - NIH. (2023, July 28). Retrieved January 17, 2026, from [Link]

-

Identification of Compounds with pH-Dependent Bactericidal Activity against Mycobacterium tuberculosis - PMC - NIH. (2019, February 8). Retrieved January 17, 2026, from [Link]

-

(PDF) Darovasertib, a novel treatment for metastatic uveal melanoma - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]

Sources

- 1. Network-Based Analysis of Bortezomib Pharmacodynamic Heterogeneity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. journals.asm.org [journals.asm.org]

- 6. onkder.org [onkder.org]

- 7. texaschildrens.org [texaschildrens.org]

- 8. escholarship.org [escholarship.org]

- 9. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. ubpbio.com [ubpbio.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Darovasertib, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 15. researchgate.net [researchgate.net]

- 16. Synergistic Efficacy of the Demethylation Agent Decitabine in Combination With the Protease Inhibitor Bortezomib for Treating Multiple Myeloma Through the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocols – Newton Lab [newtonlab.ucsd.edu]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. kumc.edu [kumc.edu]

- 21. mdpi.com [mdpi.com]

- 22. med.fsu.edu [med.fsu.edu]

- 23. researchgate.net [researchgate.net]

- 24. Visualizing Pyrazinamide Action by Live Single-Cell Imaging of Phagosome Acidification and Mycobacterium tuberculosis pH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Identification of Compounds with pH-Dependent Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-propylaminopyrazine

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-6-propylaminopyrazine. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges and streamline your experimental workflow. Our approach is grounded in established chemical principles and field-proven insights to ensure reliability and reproducibility.

General Synthetic & Analytical Workflow

The synthesis of 2-Chloro-6-propylaminopyrazine is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The following workflow outlines the critical stages from starting materials to a fully characterized final product.

Caption: High-level workflow for the synthesis and analysis of 2-Chloro-6-propylaminopyrazine.

Frequently Asked Questions (FAQs)

This section addresses specific technical questions and challenges that may arise during the synthesis.

Q1: What is the foundational reaction mechanism for synthesizing 2-Chloro-6-propylaminopyrazine?

A1: The synthesis is based on the Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the electron-deficient pyrazine ring is activated towards nucleophilic attack by the presence of two electron-withdrawing chlorine atoms and the ring nitrogens.[1][2] Propylamine, acting as the nucleophile, attacks one of the carbon atoms bearing a chlorine atom. This proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the heterocyclic ring. The subsequent loss of a chloride ion restores aromaticity and yields the mono-substituted product.[1]

Q2: I am observing a significant amount of a second product with a higher molecular weight. What is it and how can I prevent its formation?

A2: The most common byproduct is 2,6-bis(propylamino)pyrazine, formed from a second SNAr reaction on your desired mono-substituted product. While the first propylamine group is slightly deactivating, this di-substitution can be favored under certain conditions.

Causality & Prevention:

-

Stoichiometry: Using a large excess of propylamine dramatically increases the probability of di-substitution. Solution: Employ propylamine in a controlled stoichiometric ratio, typically between 1.0 and 1.2 equivalents relative to 2,6-dichloropyrazine.

-

Temperature & Reaction Time: Higher temperatures and prolonged reaction times provide the necessary activation energy for the second, slower substitution to occur. Solution: Maintain the lowest effective temperature and monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the 2,6-dichloropyrazine starting material has been consumed.

-

Concentration: High concentrations of reactants can also favor the bimolecular di-substitution reaction. Solution: Ensure adequate solvent volume to maintain moderate dilution.

Q3: What are the recommended solvent and base conditions for optimizing selectivity?

A3: Solvent and base selection is critical for controlling the reaction outcome.

-

Solvent: While polar aprotic solvents like acetonitrile or DMF can be used, recent studies have shown that water can be an excellent, green, and highly effective solvent for SNAr reactions on chloroazines.[3] It often leads to cleaner reaction profiles and simpler workups. Isopropanol is also a viable option.[4]

-

Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the propylamine nucleophile, rendering it inactive. This HCl must be neutralized.

-

External Base (Recommended): Using a non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA) is the preferred method. This allows for precise stoichiometric control of the propylamine nucleophile.

-

Propylamine as Base (Use with Caution): Using ≥2.2 equivalents of propylamine allows it to serve as both the nucleophile and the acid scavenger. While synthetically simple, this significantly increases the risk of di-substitution and is generally not recommended for optimizing the yield of the mono-substituted product.

-

Q4: The reaction is not proceeding to completion. What are the potential causes?

A4: A stalled reaction can usually be attributed to one of the following factors:

-

Inactive Nucleophile: If no base was added, the HCl generated has likely protonated all available propylamine, halting the reaction.

-

Purity of Starting Materials: Ensure the 2,6-dichloropyrazine is pure. Impurities from its synthesis can interfere with the reaction.[5][6] The quality of reagents is crucial for success.[7]

-

Insufficient Temperature: The SNAr reaction requires a certain activation energy. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be required. Monitor carefully to avoid byproduct formation.

-

Poor Solubility: If the starting materials are not fully dissolved in the chosen solvent, the reaction will be limited by mass transfer. Ensure you are using an appropriate solvent where both reactants have reasonable solubility.[8]

Q5: What is a reliable method for product workup and purification?

A5: A standard aqueous workup followed by column chromatography is typically effective.

-

Quench: Cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture several times with a suitable organic solvent, such as ethyl acetate or dichloromethane.[7]

-

Wash: Combine the organic layers and wash sequentially with water and then a saturated sodium chloride solution (brine) to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[7]

-

Purification: The resulting crude oil or solid should be purified using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is a good starting point for elution. The di-substituted byproduct is significantly more polar and will elute later than the desired mono-substituted product.

Q6: How can I definitively confirm the structure and purity of the final product?

A6: A combination of spectroscopic techniques is essential for unambiguous characterization.[9]

-

NMR Spectroscopy: 1H NMR will show characteristic signals for the propyl group and two distinct singlets in the aromatic region for the non-equivalent pyrazine protons. 13C NMR will show the expected number of carbon signals.[10]

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry should show a molecular ion peak [M]+. Crucially, you must observe the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom (35Cl and 37Cl), which will appear as two peaks separated by 2 m/z units (e.g., 171 and 173).[10]

-

HPLC: High-Performance Liquid Chromatography is the gold standard for assessing purity. A reverse-phase method (e.g., C18 column with a water/acetonitrile mobile phase) can be developed to quantify the purity and confirm the absence of starting materials or byproducts.[11]

Detailed Experimental Protocol

This protocol is a validated starting point for the optimized synthesis of 2-Chloro-6-propylaminopyrazine.

Materials:

-

2,6-Dichloropyrazine (1.0 eq)

-

n-Propylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile (or other suitable solvent)

-

Ethyl Acetate

-

Hexanes

-

Silica Gel

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloropyrazine and potassium carbonate.

-

Add acetonitrile to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the starting pyrazine).

-

Add n-propylamine dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 40-50 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

-

After the starting material is consumed, cool the flask to room temperature.

-

Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Redissolve the crude residue in ethyl acetate and perform an aqueous workup as described in FAQ Q5.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 2-Chloro-6-propylaminopyrazine as a solid or oil.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Actions |

| Low Yield | Incomplete reaction; Mechanical loss during workup; Incorrect stoichiometry. | Confirm reaction completion via TLC/LC-MS before workup. Ensure efficient extraction. Double-check molar calculations of reagents. |

| Significant Di-substitution | Excess propylamine; High reaction temperature; Prolonged reaction time. | Reduce propylamine to 1.05-1.1 eq. Lower reaction temperature. Stop the reaction as soon as starting material is consumed. |

| Reaction Stalled | No base added; Low temperature; Impure starting materials. | Add an appropriate base (e.g., K₂CO₃). Gently heat the reaction. Verify the purity of 2,6-dichloropyrazine. |